molecular formula C12H14N4O B2542319 N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1495144-01-8

N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2542319
CAS RN: 1495144-01-8
M. Wt: 230.271
InChI Key: YIYJMYGLOMGNMA-UHFFFAOYSA-N
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Description

The compound "N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide" is a derivative of the 1H-1,2,3-triazole class, which is known for its diverse biological activities and applications in various fields of chemistry and medicine. The 1H-1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can be functionalized to yield a wide range of compounds with different properties and activities. The presence of the carboxamide group in such compounds is often associated with significant biological activities, including antimicrobial and antiproliferative effects .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the use of azides and terminal alkynes in a [3+2] cycloaddition reaction, commonly referred to as the "click chemistry" approach. This method is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of a variety of triazole compounds. For instance, the synthesis of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides was achieved via base-mediated click azide reactions, demonstrating the versatility of this synthetic route . Although the specific synthesis of "N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can engage in various interactions due to its multiple nitrogen atoms. The crystal structure of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been determined, revealing insights into the molecular conformation and potential intermolecular interactions . These structural analyses are crucial for understanding the reactivity and biological activity of the compounds.

Chemical Reactions Analysis

Triazole derivatives can participate in a range of chemical reactions, often facilitated by the reactivity of the triazole ring and the substituents attached to it. For example, the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles led to the formation of various triazolopyrimidines, showcasing the reactivity of the triazole moiety in heterocyclic transformations . The chemical behavior of "N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide" would likely be influenced by the presence of the carboxamide group and the phenylpropyl substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of such compounds can be assessed using techniques like differential scanning calorimetry (DSC), as demonstrated for the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole . Additionally, the density and enthalpy of formation can be calculated using computational methods, providing further insights into the energetic properties of these compounds. The sensitivity to impact and friction is also an important consideration, especially for energetic materials . The physical and chemical properties of "N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide" would need to be determined experimentally to fully understand its characteristics.

Scientific Research Applications

Synthesis and Structural Insights

N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide belongs to a broader class of compounds known for their versatile biological activities, particularly in the realm of medicinal chemistry. For instance, the synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles from alkylidene-amidrazones demonstrates the potential of triazole derivatives in inhibiting glycogen phosphorylase, thereby presenting a possible antidiabetic application. This method's high functional group tolerance underscores the compound's adaptability in various synthetic routes (Szőcs et al., 2015).

Antiproliferative Activity

The compound's framework is also utilized in developing N-phenyl-1H-indazole-1-carboxamides, which, upon evaluation, revealed significant in vitro antiproliferative activity against various cancer cell lines. This indicates the potential of N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide derivatives in cancer therapy, with specific compounds showing efficacy against colon and melanoma cell lines (Maggio et al., 2011).

Antitumor Properties

Exploring the antitumor capabilities, the interaction of related compounds with alkyl and aryl isocyanates has led to novel broad-spectrum antitumor agents, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. This compound exhibits curative activity against specific leukemia types, suggesting a promising avenue for N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide analogs in antitumor research (Stevens et al., 1984).

properties

IUPAC Name

N-(3-phenylpropyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(11-9-14-16-15-11)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJMYGLOMGNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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